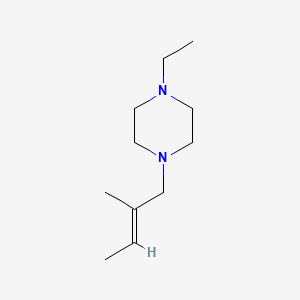![molecular formula C13H17NO3 B5759976 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime, also known as A-836,339, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. A-836,339 is a selective cannabinoid receptor type 2 (CB2) agonist, which means it activates CB2 receptors in the body. CB2 receptors are found mainly in the immune system and have been linked to various physiological processes, including inflammation, pain, and immune response.
Mécanisme D'action
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime selectively activates CB2 receptors, which are mainly found in immune cells. Activation of these receptors has been shown to have anti-inflammatory and immunomodulatory effects. 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory bowel disease and multiple sclerosis. It has also been shown to reduce the severity of neuropathic pain in animal models. 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime has also been shown to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime in lab experiments is its selectivity for CB2 receptors. This means that researchers can study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation, which is associated with psychoactive effects. However, one of the limitations of using 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime is its relatively low potency compared to other CB2 agonists. This means that higher concentrations may be required to achieve the desired effects.
Orientations Futures
There are several future directions for research on 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime. One area of research could be the development of more potent CB2 agonists that could be used at lower concentrations. Another area of research could be the investigation of 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime and its effects on various physiological processes.
Méthodes De Synthèse
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 4-(allyloxy)-2-methoxybenzaldehyde with 2-nitropropane in the presence of sodium borohydride to yield 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone. This compound is then converted to its oxime form using hydroxylamine hydrochloride.
Applications De Recherche Scientifique
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects, which make it a promising candidate for the treatment of various conditions, including chronic pain, inflammatory bowel disease, and multiple sclerosis.
Propriétés
IUPAC Name |
(NE)-N-[1-(2-methoxy-4-prop-2-enoxyphenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-8-17-10-6-7-11(12(5-2)14-15)13(9-10)16-3/h4,6-7,9,15H,1,5,8H2,2-3H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLIFBCMDOJGDR-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=C(C=C(C=C1)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=C(C=C(C=C1)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)

![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)




![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)



![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)